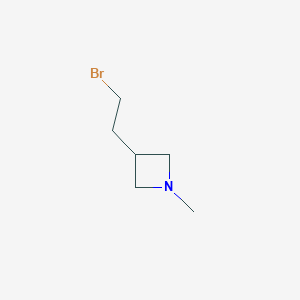
3-(2-Bromoethyl)-1-methyl-azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromoethyl)-1-methyl-azetidine is an organic compound featuring a four-membered azetidine ring substituted with a 2-bromoethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-1-methyl-azetidine typically involves the following steps:
Formation of the Azetidine Ring: Starting from a suitable precursor such as 1-methyl-azetidine, the azetidine ring is formed through cyclization reactions.
Bromination: The introduction of the 2-bromoethyl group is achieved through a bromination reaction. This can be done using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-(2-Bromoethyl)-1-methyl-azetidine undergoes several types of chemical reactions:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and functional groups.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: Products typically include alkanes or alcohols.
科学研究应用
Chemistry
In chemistry, 3-(2-Bromoethyl)-1-methyl-azetidine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The azetidine ring is a structural motif found in various bioactive molecules.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism by which 3-(2-Bromoethyl)-1-methyl-azetidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(2-Chloroethyl)-1-methyl-azetidine: Similar structure but with a chlorine atom instead of bromine.
3-(2-Iodoethyl)-1-methyl-azetidine: Contains an iodine atom, which can affect reactivity and biological activity.
1-Methyl-3-ethyl-azetidine: Lacks the halogen atom, leading to different chemical properties.
Uniqueness
3-(2-Bromoethyl)-1-methyl-azetidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C6H12BrN |
|---|---|
分子量 |
178.07 g/mol |
IUPAC 名称 |
3-(2-bromoethyl)-1-methylazetidine |
InChI |
InChI=1S/C6H12BrN/c1-8-4-6(5-8)2-3-7/h6H,2-5H2,1H3 |
InChI 键 |
YQERWHDQHWNYBH-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C1)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


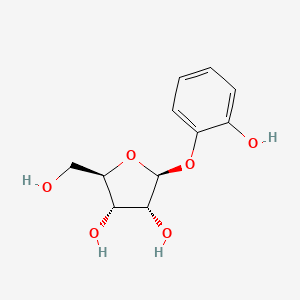
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)
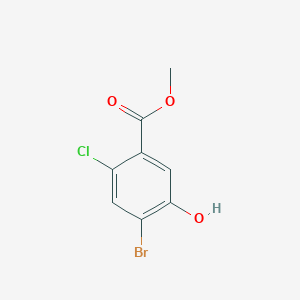
![3-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B12850399.png)

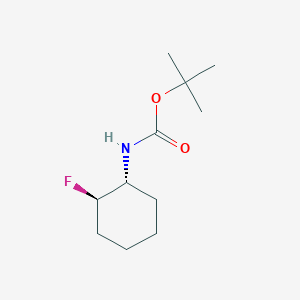
![4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B12850413.png)


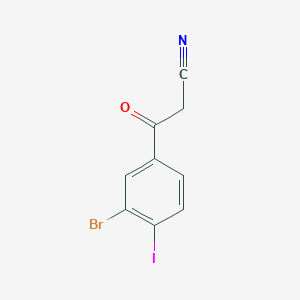
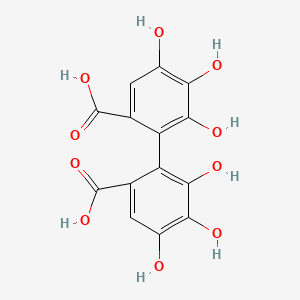
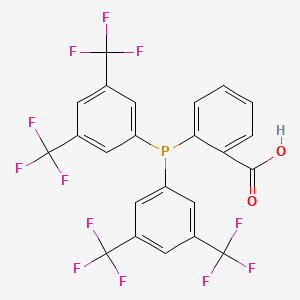
![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
![(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12850468.png)
